(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
The compound (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one is an organic molecule characterized by its unique structure, which includes a benzodioxole ring and a dimethylamino group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method to synthesize (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one involves an aldol condensation reaction. This reaction typically starts with the condensation of 1,3-benzodioxole-5-carbaldehyde with dimethylaminoacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
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Claisen-Schmidt Condensation: : Another approach is the Claisen-Schmidt condensation, where the same aldehyde is reacted with dimethylaminoacetophenone under basic conditions. This reaction also proceeds at room temperature and can be catalyzed by bases like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction of the carbonyl group in the propenone backbone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.
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Substitution: : The benzodioxole ring can participate in electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid, leading to nitro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one serves as a versatile intermediate for the preparation of various heterocyclic compounds
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives can act as enzyme inhibitors or receptor modulators, providing therapeutic benefits in various diseases.
Industry
In the materials science industry, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The benzodioxole ring can participate in π-π interactions with aromatic amino acids in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions with polar residues.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
(2E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)prop-2-en-1-one: Contains an ethylamino group, offering different steric and electronic properties.
(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)but-2-en-1-one: Features a butenone backbone, affecting its reactivity and interactions.
Uniqueness
The presence of the dimethylamino group in (2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one provides unique electronic properties, enhancing its ability to participate in various chemical reactions and interactions. This makes it distinct from its analogs and valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(2)6-5-10(14)9-3-4-11-12(7-9)16-8-15-11/h3-7H,8H2,1-2H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXBTVFTJSCGEJ-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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